molecular formula C11H16ClNO2 B12046707 2-(2-Methoxy-phenyl)-morpholine hydrochloride

2-(2-Methoxy-phenyl)-morpholine hydrochloride

Cat. No.: B12046707
M. Wt: 229.70 g/mol
InChI Key: KFWOQEDDOKPBNG-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-morpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-phenyl)-morpholine hydrochloride typically involves the reaction of 2-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like Yb(OTf)3 to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-Methoxy-phenyl)-morpholine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-phenyl)-morpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, phenyl ring, and morpholine ring makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-(2-methoxyphenyl)morpholine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H

InChI Key

KFWOQEDDOKPBNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CNCCO2.Cl

Origin of Product

United States

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